molecular formula C10H10BF3O3 B13410120 {4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid CAS No. 958453-62-8

{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid

Katalognummer: B13410120
CAS-Nummer: 958453-62-8
Molekulargewicht: 245.99 g/mol
InChI-Schlüssel: KXNFCWJTRPDIKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluorobut-3-en-1-yloxy group.

Vorbereitungsmethoden

The synthesis of {4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid typically involves the reaction of 4-bromophenylboronic acid with 3,4,4-trifluorobut-3-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Analyse Chemischer Reaktionen

{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of {4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. This property is particularly valuable in the design of enzyme inhibitors for therapeutic applications. The trifluorobut-3-en-1-yloxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Vergleich Mit ähnlichen Verbindungen

{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid can be compared with other boronic acid derivatives, such as:

Eigenschaften

CAS-Nummer

958453-62-8

Molekularformel

C10H10BF3O3

Molekulargewicht

245.99 g/mol

IUPAC-Name

[4-(3,4,4-trifluorobut-3-enoxy)phenyl]boronic acid

InChI

InChI=1S/C10H10BF3O3/c12-9(10(13)14)5-6-17-8-3-1-7(2-4-8)11(15)16/h1-4,15-16H,5-6H2

InChI-Schlüssel

KXNFCWJTRPDIKX-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(C=C1)OCCC(=C(F)F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.